
Penicilloate
Overview
Description
Penicilloate is a hydrolytic degradation product of penicillin, formed when the β-lactam ring undergoes enzymatic or chemical cleavage . This metabolite is classified as a minor antigenic determinant in penicillin allergy, contributing to hypersensitivity reactions by binding to serum proteins and forming hapten-carrier complexes that trigger IgE-mediated responses . Unlike the major determinant (penicilloyl, 95% of metabolites), this compound constitutes a smaller fraction (~5%) of penicillin-derived allergenic epitopes but remains critical in skin testing for penicillin allergy diagnosis . Structurally, this compound retains the thiazolidine ring of penicillin but replaces the β-lactam ring with a carboxylate group (Figure 1) .
Mechanism of Action
Target of Action
Penicilloate, a metabolite of penicillin, primarily targets bacterial cell wall synthesis. The key target is the penicillin-binding protein (PBP), a peptidoglycan synthase . This protein plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
this compound mimics the substrate used by bacteria to synthesize peptidoglycan . The compound binds irreversibly to the penicillin-binding protein, arresting cell growth . This interaction inhibits the normal function of the protein, leading to the disruption of cell wall synthesis .
Biochemical Pathways
The action of this compound affects the biochemical pathway of bacterial cell wall synthesis. By binding to the penicillin-binding protein, this compound inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall formation . This disruption affects the integrity of the bacterial cell wall, leading to downstream effects such as compromised bacterial growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound, like other β-lactam antibiotics, involves absorption, distribution, metabolism, and excretion (ADME) Generally, β-lactam antibiotics are well-absorbed and distributed throughout the body. They are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . On a cellular level, the inability to form a proper cell wall makes the bacterial cell vulnerable to osmotic pressures, leading to cell lysis .
Action Environment
Environmental factors can influence the action of this compound. For instance, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can contribute to antimicrobial resistance . Additionally, stress factors such as oxidative stress can stimulate the biosynthesis of this compound and other penicillins . Conversely, high concentrations of salt (NaCl) have been shown to inhibit this compound biosynthesis .
Biochemical Analysis
Biochemical Properties
Penicilloate plays a significant role in biochemical reactions, particularly in the context of antibiotic resistance. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with beta-lactamase enzymes, which hydrolyze the beta-lactam ring of penicillin, leading to the formation of this compound. This interaction is crucial as it renders the antibiotic ineffective against resistant bacterial strains .
Cellular Effects
This compound influences various types of cells and cellular processes. In bacterial cells, the presence of this compound indicates the action of beta-lactamase enzymes, which can lead to antibiotic resistance. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may induce stress responses and alter the expression of genes involved in detoxification and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-lactamase enzymes. These enzymes bind to the beta-lactam ring of penicillin and hydrolyze it, resulting in the formation of this compound. This process deactivates the antibiotic, allowing resistant bacteria to survive and proliferate. Additionally, this compound may interact with other biomolecules, potentially inhibiting or activating specific enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of antibiotic resistance. In vitro and in vivo studies have demonstrated that this compound can persist in biological systems, leading to prolonged impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to antibiotic degradation. It interacts with enzymes such as beta-lactamases, which catalyze the hydrolysis of the beta-lactam ring. This interaction affects metabolic flux and can lead to changes in metabolite levels. Understanding these pathways is essential for developing strategies to combat antibiotic resistance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can influence its activity and function, potentially affecting cellular processes and overall health .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes .
Biological Activity
Penicilloate, a derivative of penicillin, plays a significant role in the field of immunology and allergy diagnostics. This article provides a comprehensive overview of its biological activity, focusing on its immunological properties, clinical applications, and research findings.
Chemical Structure and Properties
This compound is formed from the hydrolysis of penicillin. It exists primarily as sodium this compound, which is used in various clinical settings. Its structure allows it to interact with immune components, making it a crucial agent in skin testing for penicillin allergies.
This compound functions as a hapten, binding to proteins and forming a complex that can elicit an immune response. This property is fundamental in allergy testing, particularly in identifying hypersensitivity to penicillin.
- Antibody Production : Studies indicate that this compound can induce the formation of specific antibodies in sensitized individuals. For instance, research shows that it can provoke skin reactions in allergic patients when used as part of skin testing protocols .
- Blocking Activity : this compound has been shown to block the dermal reaction associated with penicillin hypersensitivity. In experiments where guinea pigs were injected with this compound prior to exposure to penicillin, the expected allergic reaction was inhibited .
Skin Testing for Penicillin Allergy
This compound is utilized in skin tests to diagnose penicillin allergies. The following table summarizes key findings from studies assessing its efficacy:
These studies highlight the safety and effectiveness of using this compound in clinical settings for allergy diagnosis.
Case Studies
-
Case Study: Improved Testing Protocols
An improved method for extracting this compound resulted in higher purity levels and reproducibility in skin testing. This advancement allowed for more reliable identification of allergic reactions among patients who previously tested negative for penicillin sensitivity . -
Case Study: Reaction Rates
In a cohort study involving 348 subjects undergoing skin tests with this compound, a notable 17.2% tested positive for penicillin allergy, demonstrating the compound's effectiveness as a diagnostic tool .
Research Findings
Recent studies have focused on enhancing the extraction methods for this compound to improve its application in clinical settings:
- Extraction Techniques : New extraction methods have been developed that utilize different solvents during recrystallization, resulting in purer forms of this compound suitable for skin testing .
- Safety Profile : The adverse reaction rates associated with skin testing using this compound are relatively low, indicating its safety when administered under controlled conditions .
Scientific Research Applications
Allergy Testing
Penicilloate is primarily used in skin tests to evaluate penicillin allergies. The testing process involves the administration of this compound alongside other penicillin derivatives to determine the presence of IgE antibodies, which indicate an allergic reaction.
Case Study: Skin Testing Protocol
- Objective: To evaluate the safety and efficacy of this compound in skin testing.
- Method: A study involving 348 subjects was conducted using newly prepared this compound and penilloate reagents.
- Results:
- Positive skin test results were recorded in 17.2% (60 out of 348) subjects.
- Mild adverse reactions occurred in only 1.1% (4 out of 348) of participants.
- The study demonstrated that the improved extraction method for this compound allowed for reproducible and pure preparations, enhancing the reliability of allergy testing .
Diagnostic Tool for Mislabeled Allergies
A multicenter study assessed the negative predictive value (NPV) of a Penicillin Skin Test Kit containing this compound. This kit aims to reduce mislabeling of patients as penicillin-allergic.
Findings:
- Out of 455 patients tested, only 13.8% had positive reactions.
- The NPV was found to be 97.9%, indicating that the majority of patients labeled as allergic could safely receive amoxicillin after negative skin tests .
Immunological Studies
This compound is utilized in various immunological research contexts, particularly those examining the mechanisms behind allergic responses to beta-lactam antibiotics.
Drug Development
Research involving this compound has implications for developing new antibiotics or modifying existing ones to minimize allergic reactions while maintaining efficacy against bacterial infections.
Data Table: Summary of Clinical Findings
Study | Sample Size | Positive Reactions (%) | Adverse Reactions (%) | NPV (%) |
---|---|---|---|---|
Skin Testing with this compound | 348 | 17.2 | 1.1 | N/A |
Multicenter Allergy Evaluation | 455 | 13.8 | Mild/Moderate only | 97.9 |
Q & A
Basic Research Questions
Q. How is penicilloate formed during the hydrolysis of penicillin derivatives, and what experimental methods confirm its structural identity?
this compound is generated via β-lactam ring hydrolysis in penicillin derivatives, catalyzed enzymatically (e.g., β-lactamases) or under acidic/basic conditions. Structural confirmation involves:
- Chromatographic analysis : HPLC or TLC to monitor reaction progress and isolate products .
- Spectroscopic characterization : NMR (¹H/¹³C) and IR spectroscopy to identify functional groups (e.g., carboxylate and thiazolidine rings) .
- Mass spectrometry : To determine molecular weight and fragmentation patterns .
Q. What biochemical assays are used to detect this compound in enzymatic studies, and how are they optimized?
- Acidimetric method : Measures pH changes during penicillin hydrolysis, where this compound formation reduces solution acidity .
- Fluorometric assays : Utilize fluorescent probes (e.g., nitrocefin) that bind to β-lactamases, with hydrolysis rates quantified via fluorescence shifts .
- Validation : Include controls (e.g., enzyme inhibitors like clavulanic acid) to confirm specificity .
Q. How can researchers design experiments to study this compound stability under varying physicochemical conditions?
- pH-dependent stability : Incubate this compound in buffers across a pH range (2–10) and quantify degradation via UV-Vis spectroscopy or HPLC .
- Temperature effects : Use accelerated stability testing (e.g., 40°C, 75% RH) with periodic sampling .
- Data interpretation : Apply kinetic models (e.g., first-order decay) to predict shelf-life .
Advanced Research Questions
Q. What structural insights into this compound-enzyme interactions can be derived from X-ray crystallography, and how are these data interpreted?
- Crystallographic workflows : Co-crystallize this compound with enzymes (e.g., CTX-M-14 β-lactamase) and resolve structures using synchrotron radiation .
- Key findings : Hydrogen bonding between this compound’s carboxylate group and active-site residues (e.g., Lys73, Ser130) reveals inhibition mechanisms .
- Limitations : Static structures may not capture dynamic binding processes; supplement with molecular dynamics simulations .
Q. How do contradictory data on this compound’s antibiotic potentiation effects arise, and what methodological strategies resolve them?
- Source of contradictions : Variability in assay conditions (e.g., enzyme isoforms, substrate concentrations) .
- Resolution strategies :
- Standardization : Adopt CLSI guidelines for β-lactamase assays .
- Meta-analysis : Aggregate data from multiple studies using PICOT frameworks to isolate variables (e.g., Population: E. coli strains; Intervention: this compound concentration) .
Q. What advanced spectroscopic techniques are employed to study this compound’s reactivity in metal-complexed environments?
- EXAFS/XANES : Probe metal-penicilloate coordination (e.g., ruthenocene conjugates) to assess electronic interactions .
- EPR spectroscopy : Detect radical intermediates during redox reactions .
- Data integration : Correlate spectral data with computational models (DFT) to predict reactivity .
Q. Methodological Frameworks for Research Design
Q. How can the PICOT framework structure research questions on this compound’s role in antimicrobial resistance?
- Population (P) : Bacterial strains expressing β-lactamases.
- Intervention (I) : this compound derivatives as β-lactamase inhibitors.
- Comparison (C) : Existing inhibitors (e.g., tazobactam).
- Outcome (O) : Minimum inhibitory concentration (MIC) reduction.
- Time (T) : 24-hour incubation periods.
- Application : This framework ensures hypothesis specificity and aligns with systematic review protocols .
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in in vitro studies?
Comparison with Similar Compounds
Structural Similarities and Differences
Penicilloate shares its core thiazolidine ring with other penicillin degradation products but differs in functional groups (Table 1):
Figure 1 : Structural comparison highlights this compound’s lack of β-lactam reactivity, distinguishing it from penicillanyl and penicillenate .
Immunogenicity and Clinical Relevance
This compound and penilloate are critical components of penicillin skin testing (PST) but show differing diagnostic sensitivities (Table 2):
- Key Finding : In PST studies, 21–23% of patients reacted exclusively to this compound or penilloate, underscoring their indispensability alongside the major determinant .
Properties
CAS No. |
87492-68-0 |
---|---|
Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t11-,12-,13+/m0/s1 |
InChI Key |
HCYWNSXLUZRKJX-RWMBFGLXSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Synonyms |
(2R,4S)-2-((R)-Carboxy((phenylacetyl)amino)methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid 4-carboxy-5,5-dimethyl-alpha-((phenylacetyl)amino)-2-thiazolidineacetic acid benzylpenicilloic acid benzylpenicilloic acid, disodium salt, (2R-(2alpha(R*),4beta))-isomer benzylpenicilloic acid, monosodium salt benzylpenicilloic acid, sodium salt, (2R-(2alpha(R*),4beta))-isomer sodium benzylpenicilloate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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